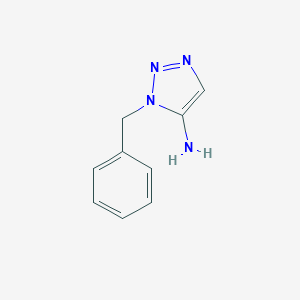

1-benzyl-1H-1,2,3-triazol-5-amine

Vue d'ensemble

Description

1-Benzyl-1H-1,2,3-triazol-5-amine is an organic compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . It is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and benzene . This compound is part of the 1,2,3-triazole family, which is known for its stability and versatility in various chemical reactions.

Méthodes De Préparation

1-Benzyl-1H-1,2,3-triazol-5-amine can be synthesized through several methods. . In this method, benzyl azide reacts with propargylamine in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .

Industrial production methods for this compound are not well-documented, but the click reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yield and purity.

Analyse Des Réactions Chimiques

1-Benzyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, reducing it to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Applications De Recherche Scientifique

1-Benzyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, particularly in the stabilization of copper(I) ions in catalytic reactions. The compound enhances the catalytic efficiency of copper(I) in azide-alkyne cycloaddition reactions.

Biology: This compound is used in the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents. Its derivatives have shown promising activity against various bacterial and cancer cell lines.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.

Mécanisme D'action

The mechanism of action of 1-benzyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. In catalytic reactions, it acts as a ligand that stabilizes copper(I) ions, preventing their oxidation and disproportionation . This stabilization enhances the catalytic activity of copper(I) in azide-alkyne cycloaddition reactions.

In biological systems, the compound and its derivatives can interact with specific enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

1-Benzyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds in the 1,2,3-triazole family:

1-Benzyl-1H-1,2,3-triazol-4-yl derivatives: These compounds have similar structures but differ in the position of the substituent on the triazole ring.

1,2,3-Triazole derivatives: This broader category includes various compounds with different substituents on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to stabilize copper(I) ions and its potential as a building block for biologically active molecules make it a valuable compound in research and industry.

Activité Biologique

1-Benzyl-1H-1,2,3-triazol-5-amine is a compound within the triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial, antioxidant, and anticancer properties. The findings are supported by various studies, case analyses, and detailed research data.

This compound has the molecular formula CHN and a molecular weight of approximately 196.23 g/mol. It is characterized by a triazole ring that contributes to its biological interactions, particularly as a ligand for metal ions such as copper.

Antimicrobial Activity

Research indicates that 1-benzyl-1H-1,2,3-triazoles exhibit varying degrees of antimicrobial activity. A study evaluated sixteen derivatives of 1-benzyl-1H-1,2,3-triazole for their antibacterial properties against several pathogens using the broth microdilution method. The results are summarized in Table 1.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli AO11 | 50 µg/mL |

| 5b | S. aureus ATCC 29213 | 100 µg/mL |

| 5c | Shigella dysenteriae | 200 µg/mL |

| 5d | Salmonella enterica | 400 µg/mL |

| 5e | M. tuberculosis | Not tested |

The compound demonstrated weak to moderate inhibition against S. aureus and E. coli, with some derivatives showing promising activity at higher concentrations .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that certain derivatives exhibited significant DPPH-scavenging activity, with the most effective compounds presenting IC values comparable to standard antioxidants like Trolox.

| Compound | IC50 (µM) |

|---|---|

| 5g | 25 |

| 5h | 30 |

| Trolox | 20 |

These findings suggest that modifications in the triazole structure can enhance antioxidant activity .

Anticancer Activity

The anticancer potential of this compound derivatives was evaluated against various cancer cell lines. One notable study synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides and tested them against MCF-7 human breast cancer cells. The results demonstrated that some compounds had IC values as low as 46 nM, indicating potent antiproliferative activity.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4a | 7.3 | MCF-7 |

| 4b | 21.9 | HL-60 |

| 4c | 16.6 | MDA-MB-435 |

| 4d | 17.8 | MDA-MB-435 |

| 4e | 0.87 | MCF-7 |

The structure–activity relationship (SAR) studies revealed that specific substitutions on the benzyl group significantly influenced anticancer efficacy .

Case Studies

Case Study: Antimicrobial Evaluation

A comprehensive study involving the synthesis of various triazole derivatives highlighted their antimicrobial efficacy against resistant strains of bacteria such as M. tuberculosis. Although many derivatives showed limited antibacterial properties, they were non-toxic in higher concentrations (LD >1000 µg/mL), suggesting potential for further development in antifungal applications rather than antibacterial drugs .

Case Study: Anticancer Screening

In another investigation focusing on cancer cell lines, compounds derived from the triazole scaffold inhibited tubulin polymerization and induced G2/M-phase arrest in HeLa cells. This mechanism suggests that these compounds may serve as templates for developing new anticancer agents targeting microtubule dynamics .

Propriétés

IUPAC Name |

3-benzyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQLTWAXIGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.